(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride
Brand Name: Vulcanchem
CAS No.: 115920-43-9
VCID: VC0053739
InChI: InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1
SMILES: C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-]
Molecular Formula: C10H16N4O3.Cl
Molecular Weight: 274.7 g/mol

(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride

CAS No.: 115920-43-9

Main Products

VCID: VC0053739

Molecular Formula: C10H16N4O3.Cl

Molecular Weight: 274.7 g/mol

(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride - 115920-43-9

CAS No. 115920-43-9
Product Name (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride
Molecular Formula C10H16N4O3.Cl
Molecular Weight 274.7 g/mol
IUPAC Name (2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride
Standard InChI InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1
Standard InChIKey UNLIMPSYAWNGDA-QRPNPIFTSA-N
Isomeric SMILES C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-]
SMILES C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-]
Canonical SMILES C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-]
Synonyms Pyridazomycin
PubChem Compound 6410742
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator